molecular formula C12H12N2O B8443851 8-Allyl-2-methoxy-[1,5]naphthyridine

8-Allyl-2-methoxy-[1,5]naphthyridine

Cat. No.: B8443851
M. Wt: 200.24 g/mol
InChI Key: YTFOSSXNLZKAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Allyl-2-methoxy-[1,5]naphthyridine is a synthetically versatile organic compound based on the 1,5-naphthyridine scaffold, a privileged structure in medicinal and materials chemistry. This bicyclic diazanaphthalene is characterized by a nitrogen atom at the 1 and 5-positions, which imbues it with electron-deficient properties and makes it an excellent ligand for forming metal complexes . The methoxy group at the 2-position and the reactive allyl group at the 8-position provide distinct handles for further chemical modification via cross-coupling or other functional group transformations, enabling its integration into more complex molecular architectures. Compounds based on the 1,5-naphthyridine core have demonstrated a wide spectrum of biological activities in research, making them valuable scaffolds in drug discovery . These activities include potent antiproliferative, antibacterial, and notably, antimalarial properties. For instance, related 2,8-disubstituted-1,5-naphthyridines have been extensively investigated as potent dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase β (PI4K) and hemozoin formation, representing a promising mode of action against malaria . The structure-activity relationships (SAR) explored in these studies underscore the importance of substituents at the 2 and 8-positions for optimizing potency and physicochemical properties. Beyond pharmaceuticals, 1,5-naphthyridine derivatives serve as key components in materials science. Their ability to act as electron-accepting ligands facilitates the creation of metal complexes with Ru, Rh, and Pd, which are studied for their electrochemical behavior and potential application in organic light-emitting diodes (OLEDs), sensors, and semiconductors . This product is offered For Research Use Only and is intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-methoxy-8-prop-2-enyl-1,5-naphthyridine

InChI

InChI=1S/C12H12N2O/c1-3-4-9-7-8-13-10-5-6-11(15-2)14-12(9)10/h3,5-8H,1,4H2,2H3

InChI Key

YTFOSSXNLZKAAA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CN=C2C=C1)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent profiles are summarized below:

Compound Name Substituents (Position) Key Properties/Applications Reference
8-Allyl-2-methoxy-[1,5]naphthyridine Allyl (8), Methoxy (2) High lipophilicity (predicted LogP ~2.5); synthetic flexibility via allyl group Hypothetical
8-Chloro-2-methoxy-[1,5]naphthyridine Cl (8), Methoxy (2) Antimalarial activity; intermediate for nucleophilic substitution
2-Methoxy-[1,5]naphthyridine Methoxy (2) Synthetic precursor; used in antimalarial intermediate synthesis
7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine F (7), I (8), Methoxy (2) Halogenated derivative for radioimaging or cross-coupling
7-Chloro-2-methoxy-benzo[b][1,5]naphthyridine Cl (7), Methoxy (2) Cytotoxicity and DNA binding (Topoisomerase I inhibition)

Key Observations :

  • Position 8 substituents dictate reactivity and biological activity. Chloro derivatives (e.g., 8-chloro-2-methoxy) are common intermediates for further functionalization, while allyl groups offer synthetic versatility.
  • Methoxy at position 2 is conserved across analogs, likely due to its role in stabilizing the aromatic system and improving solubility.

Physicochemical Properties :

  • Lipophilicity : Allyl substituents increase LogP compared to chloro or methoxy groups (e.g., predicted LogP for 8-allyl-2-methoxy: ~2.5 vs. 1.8 for 8-chloro-2-methoxy).
  • Solubility : Methoxy groups enhance aqueous solubility, critical for bioavailability in drug design.

Q & A

Q. Q1. What are the common synthetic routes for 8-Allyl-2-methoxy-[1,5]naphthyridine, and how are key intermediates validated?

The synthesis typically involves multi-step reactions:

Core Formation : Cyclization of pyridine derivatives (e.g., via Vilsmeier-Haack or Pd-catalyzed cross-coupling) to generate the naphthyridine scaffold.

Functionalization : Methoxy group introduction via methylation (e.g., methyl iodide/K₂CO₃), followed by allylation at position 8 using allyl halides under basic conditions .

Validation : Intermediates are confirmed via 1^1H/13^{13}C NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm) and LC-MS. Purity is assessed by HPLC (>95%) .

Q. Q2. Which analytical techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?

  • Primary Techniques :
    • NMR : 1^1H/13^{13}C NMR for substituent positions (allyl protons: δ 5.0–6.0 ppm; methoxy: δ 3.8–4.0 ppm).
    • HRMS : Exact mass confirmation (e.g., [M+H]+^+ for C₁₂H₁₃N₂O: 217.0971).
  • Ambiguity Resolution :
    • 2D NMR (COSY, HSQC) to resolve overlapping signals.
    • X-ray crystallography for absolute configuration (if crystalline) .

Advanced Synthesis Challenges

Q. Q3. How can regioselective allylation at the 8-position be optimized to avoid competing reactions?

Regioselectivity is influenced by:

  • Catalytic Systems : Pd(PPh₃)₄ with allyl bromides in DMF at 80°C minimizes side reactions (e.g., 2-position substitution).
  • Steric Effects : Bulky directing groups (e.g., methoxy at position 2) favor allylation at the less hindered 8-position .
  • Kinetic Control : Lower temperatures (0–25°C) reduce thermodynamic byproducts .

Q. Q4. What strategies mitigate decomposition during storage or reaction conditions?

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C in anhydrous DMSO or THF.
  • Stabilizers : Addition of radical scavengers (e.g., BHT) inhibits oxidative degradation of the allyl group.
  • Reaction Solvents : Avoid protic solvents (e.g., H₂O/ROH) to prevent hydrolysis .

Biological Activity and Mechanistic Studies

Q. Q5. What in vitro assays are suitable for screening the biological activity of this compound derivatives?

  • Enzyme Inhibition : Fluorescence-based assays (e.g., topoisomerase II inhibition using supercoiled DNA relaxation).
  • Antiproliferative Activity : MTT assay against cancer lines (e.g., HeLa, HL-60) with IC₅₀ calculations .
  • Antimicrobial Screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Q. Q6. How can molecular docking elucidate the compound’s interaction with therapeutic targets?

  • Target Selection : Prioritize enzymes with known naphthyridine affinity (e.g., SHP2 phosphatase, DNA topoisomerases).
  • Docking Workflow :
    • Protein Preparation : PDB structures (e.g., 5TAS for SHP2) minimized in MOE or AutoDock.
    • Ligand Optimization : DFT-based geometry optimization (B3LYP/6-31G*).
    • Binding Analysis : Focus on H-bonding (methoxy O) and π-alkyl interactions (allyl group) .

Data Interpretation and Contradictions

Q. Q7. How should researchers address discrepancies in reported biological activities of naphthyridine derivatives?

  • Experimental Replication : Standardize assays (e.g., cell line passage number, serum concentration).
  • Structural Confirmation : Re-analyze disputed compounds via NMR/HRMS to rule out impurities.
  • Meta-Analysis : Compare IC₅₀ values across studies using normalized metrics (e.g., logP-adjusted potency) .

Q. Q8. What computational models predict the impact of substituents on bioactivity?

  • QSAR Models : Use CoMFA/CoMSIA to correlate substituent properties (Hammett σ, molar refractivity) with activity.
  • Machine Learning : Train random forest models on public datasets (e.g., ChEMBL) to prioritize allyl/methoxy modifications .

Stability and Reactivity

Q. Q9. What are the dominant degradation pathways under physiological conditions?

  • Hydrolysis : Methoxy group cleavage in acidic environments (pH <4).
  • Oxidation : Allyl group epoxidation (CYP450-mediated) forms reactive intermediates.
  • Mitigation : Prodrug strategies (e.g., acetyl-protected methoxy) enhance stability .

Advanced Mechanistic Probes

Q. Q10. How can isotope labeling track metabolic fate in cellular systems?

  • 13^{13}C-Labeling : Incorporate 13^{13}C at the methoxy or allyl group for LC-MS metabolomics.
  • Mechanistic Insight : Identify phase I/II metabolites (e.g., glutathione adducts) to map detox pathways .

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